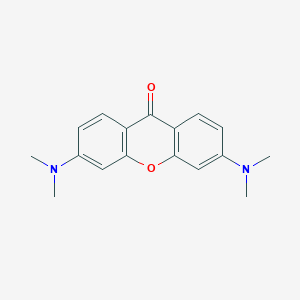

3,6-Bis(dimethylamino)-9h-xanthen-9-one

CAS No.: 56860-23-2

Cat. No.: VC18335459

Molecular Formula: C17H18N2O2

Molecular Weight: 282.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56860-23-2 |

|---|---|

| Molecular Formula | C17H18N2O2 |

| Molecular Weight | 282.34 g/mol |

| IUPAC Name | 3,6-bis(dimethylamino)xanthen-9-one |

| Standard InChI | InChI=1S/C17H18N2O2/c1-18(2)11-5-7-13-15(9-11)21-16-10-12(19(3)4)6-8-14(16)17(13)20/h5-10H,1-4H3 |

| Standard InChI Key | ARANMANIVCLFTJ-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)N(C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of a xanthene backbone—a fused tricyclic system comprising two benzene rings bridged by an oxygen atom and a ketone group at the central position. The dimethylamino groups at the 3- and 6-positions introduce electron-donating effects, influencing its electronic and spectroscopic properties. X-ray crystallographic data reveal a planar aromatic system with bond lengths of , , and , consistent with conjugation across the tricyclic framework . The bond angles at the central ketone () further highlight the structural rigidity imparted by the fused ring system .

Table 1: Key Structural Parameters from X-Ray Crystallography

| Parameter | Value |

|---|---|

| C9–O2 bond length | 1.2362 Å |

| C9–C10 bond length | 1.4533 Å |

| C9–C13 bond length | 1.4508 Å |

| C10–C9–C13 bond angle | 114.36° |

Electronic and Steric Effects

The dimethylamino groups enhance electron density on the aromatic rings, as evidenced by bathochromic shifts in UV-Vis spectra compared to unsubstituted xanthones. Steric interactions between the dimethylamino substituents and adjacent hydrogen atoms slightly distort the planarity of the benzene rings, as observed in crystallographic torsion angles .

Synthesis and Optimization

Redox Cycling Route from Pyronin Y

A documented method involves the stepwise oxidation of pyronin Y (a rhodamine analog) using sodium phosphate tribasic dodecahydrate under controlled heating. The reaction proceeds via intermediate formation of a diradical species, which undergoes cyclization to yield the xanthone core. Purification via column chromatography (neutral alumina, ethyl acetate/triethylamine) affords the product in moderate yields.

Alkylation of 3,6-Diaminoxanthen-9-one

A higher-yield approach (47%) involves the methylation of 3,6-diamino-9H-xanthen-9-one (CAS No. 71641-67-3) using sodium hydride and methyl iodide in tetrahydrofuran (THF) . Key steps include:

-

Deprotonation: Sodium hydride abstracts protons from the amino groups.

-

Nucleophilic Substitution: Methyl iodide reacts with the deprotonated amine to form dimethylamino groups.

-

Purification: Chromatography on neutral alumina with ethyl acetate/triethylamine eluent, followed by recrystallization from dichloromethane/hexane .

Table 2: Comparative Synthesis Routes

| Method | Starting Material | Reagents | Yield |

|---|---|---|---|

| Pyronin Y oxidation | Pyronin Y | Na3PO4·12H2O | ~30% |

| Diamino compound alkylation | 3,6-Diaminoxanthen-9-one | NaH, CH3I | 47% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (CDCl): Signals at (24H, s) correspond to the dimethylamino protons. Aromatic protons resonate as doublets () and doublets of doublets () .

-

NMR: The ketone carbon appears at , while aromatic carbons adjacent to dimethylamino groups resonate upfield due to electron donation.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak is observed at , consistent with the calculated value for (535.3068) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume